Schottenol

Description

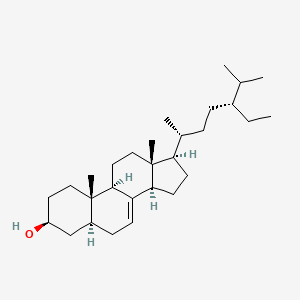

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-UZSYLJJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331642 | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-03-9 | |

| Record name | Schottenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-7-en-3-ol, (3beta,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-7-en-3-ol, (3β,5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Extraction Methodologies for Schottenol

Distribution in Botanical Sources

Schottenol's occurrence is documented in several plant species and families, contributing to the phytosterol profile of these botanical sources.

Occurrence in Plant Oils (e.g., Argania spinosa, Nigella sativa)

This compound is a notable component of certain plant seed oils. Argan oil (Argania spinosa), for instance, is particularly rich in this compound and spinasterol, which are considered characteristic of this oil and are rarely found in other vegetable oils. doc-developpement-durable.orgsci-hub.seojafr.ir this compound can constitute a significant percentage of the total sterols in argan oil, with reported proportions ranging from 42% to 48%. ojafr.ir It has also been identified in Nigella sativa seed oil, commonly known as black seed oil. researchgate.netnih.gov Other seed oils, such as milk thistle seed oil and pumpkin seed oil, have also been reported to contain this compound. researchgate.netnih.gov

Presence in Specific Plant Families (e.g., Sapotaceae, Cactaceae, Cucurbitaceae)

This compound is frequently found in plants belonging to specific families. It is often present in the Sapotaceae family, to which Argania spinosa belongs. researchgate.netsci-hub.seresearchgate.netmdpi.cominternationalscholarsjournals.com The Cactaceae family is another source of this compound, with its presence noted in species like Lophocereus schottii (Senita cactus) and Opuntia ficus-indica (cactus pear). normalesup.orgmdpi.comosti.govnih.govresearchgate.net this compound has also been identified in plants of the Cucurbitaceae family. researchgate.netresearchgate.netresearchgate.netnih.gov

Identification in Medicinal Plants (e.g., Gynura procumbens)

Beyond commonly known oils and families, this compound has been identified in plants recognized for their medicinal properties. Gynura procumbens, a plant used traditionally in Southeast Asian countries, has been shown to contain this compound in its leaves and trunks. mdpi.comscienceandtechnology.com.vnscienceandtechnology.com.vnresearchgate.netresearchgate.net

Advanced Extraction Techniques for Phytosterols (B1254722)

The extraction of phytosterols, including this compound, from plant matrices involves various techniques aimed at isolating these lipophilic compounds. While conventional methods like Soxhlet extraction and maceration have been traditionally used, advanced techniques offer potential advantages in terms of efficiency, solvent usage, and extract purity. mdpi.comcore.ac.ukareeo.ac.irresearchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO₂), has emerged as a promising "green technology" for extracting phytosterols. mdpi.comcore.ac.uknih.govgazi.edu.tr This method utilizes a solvent (like CO₂) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, allowing for efficient extraction. SFE can be optimized by adjusting parameters such as temperature, pressure, and the addition of co-solvents. nih.govgazi.edu.trmdpi.commdpi.com Studies have shown that SFE can yield higher phytosterol content compared to conventional methods like Soxhlet extraction, and the use of co-solvents such as ethanol (B145695) can further enhance the efficiency and purity of the extracted phytosterols. nih.govmdpi.com SFE also offers advantages like minimized use of toxic organic solvents and increased purity of extracted products. nih.gov

Optimized Solvent-Based Methods

While SFE offers advantages, optimized solvent-based extraction methods remain relevant and are widely used. mdpi.comcore.ac.uk These methods typically involve the use of organic solvents to dissolve the phytosterols from the plant material. mdpi.comcore.ac.uk Optimization can involve selecting appropriate solvents or solvent mixtures, adjusting parameters like temperature and extraction time, and incorporating steps like saponification to improve the yield and purity of free phytosterols. mdpi.comareeo.ac.irmdpi.comgoogle.com For instance, studies have compared different solvent systems, such as chloroform-methanol, hexane-isopropanol, and ethanol, for their effectiveness in extracting phytosterols. mdpi.com Optimized solvent-based methods aim to improve efficiency, reduce solvent consumption, and enhance the selectivity of phytosterol extraction. mdpi.comareeo.ac.irgoogle.com

Schottenol Biosynthesis Pathways and Regulation

Precursor Metabolic Routes

The foundational building blocks for Schottenol biosynthesis are five-carbon isoprenoid units, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.govresearchgate.net In plants, these precursors are primarily generated via the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.netnih.gov The MVA pathway is the main route supplying the precursors for sterols, triterpenes, and their derivatives. researchgate.net

Mevalonate Pathway as the Foundational Isoprenoid Biosynthesis Route

The mevalonate pathway is a crucial metabolic route in eukaryotes, archaea, and some bacteria for producing isoprenoids, including sterols. wikipedia.org This pathway starts with acetyl-CoA. wikipedia.orgnih.gov Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, followed by another condensation with acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.govcreative-proteomics.com HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGCR), an enzyme recognized as a rate-limiting step in this pathway. wikipedia.orgnih.govnih.govfrontiersin.orgresearchgate.net Mevalonate undergoes successive phosphorylations and decarboxylation to produce IPP and DMAPP. nih.govnih.govtandfonline.com

Isopentenyl Diphosphate and Dimethylallyl Diphosphate Formation

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the essential five-carbon building blocks for the synthesis of all isoprenoids. wikipedia.orgnih.govnih.govwikipedia.org In the mevalonate pathway, mevalonate pyrophosphate is decarboxylated to produce IPP. nih.gov IPP is then isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. tandfonline.comwikipedia.org These two isomers are subsequently condensed to form larger isoprenoid precursors, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which serve as the substrates for various classes of terpenoids, including the triterpenoid (B12794562) squalene (B77637) (C30), the precursor to sterols. nih.govfrontiersin.orgpnas.orgnih.gov

The formation of IPP and DMAPP can be summarized in the following enzymatic steps within the mevalonate pathway:

Condensation of two acetyl-CoA molecules to acetoacetyl-CoA by acetyl-CoA acetyltransferase. nih.govcreative-proteomics.com

Condensation of acetoacetyl-CoA with acetyl-CoA to form HMG-CoA by HMG-CoA synthase. nih.govcreative-proteomics.com

Reduction of HMG-CoA to mevalonate by HMG-CoA reductase. wikipedia.orgnih.govnih.govfrontiersin.orgresearchgate.net

Phosphorylation of mevalonate to mevalonate-5-phosphate by mevalonate kinase. nih.gov

Phosphorylation of mevalonate-5-phosphate to mevalonate-5-pyrophosphate by phosphomevalonate kinase. nih.gov

Decarboxylation of mevalonate-5-pyrophosphate to IPP by mevalonate pyrophosphate decarboxylase. nih.govtandfonline.com

Isomerization of IPP to DMAPP by isopentenyl pyrophosphate isomerase. tandfonline.comwikipedia.org

Enzymatic Transformations in Sterologenesis

The synthesis of sterols from squalene involves a series of enzymatic cyclization, demethylation, and alkylation steps. mdpi.comoup.com In plants, the pathway diverges from the animal/fungal pathway after the initial cyclization. oup.com

Squalene Cyclization to Cycloartenol (B190886) Mediated by Cycloartenol Synthase (CAS)

Squalene, a 30-carbon acyclic precursor formed from the head-to-head condensation of two molecules of FPP, undergoes epoxidation to form 2,3-oxidosqualene (B107256). nih.govcreative-proteomics.comwikipedia.org In plants, 2,3-oxidosqualene is then cyclized by the enzyme cycloartenol synthase (CAS) to produce cycloartenol. mdpi.comoup.comcreative-proteomics.comwikipedia.orgwikipedia.org Cycloartenol is the first cyclic intermediate in the main phytosterol biosynthesis pathway. mdpi.comnih.gov In contrast, animals and fungi utilize lanosterol (B1674476) synthase (LAS) to produce lanosterol as their primary cyclic sterol intermediate. mdpi.comoup.comwikipedia.orgfrontiersin.org While the cycloartenol pathway is predominant in plants, some plant species may also possess a lanosterol synthase and a minor pathway through lanosterol. pnas.org

Sterol Methyltransferase (SMT) Activity in Side Chain Alkylation

A key step in the biosynthesis of phytosterols (B1254722), including this compound which has an ethyl group at C-24, is the alkylation of the side chain at the C-24 position. hmdb.canih.govresearchgate.netmdpi.com This reaction is catalyzed by sterol methyltransferases (SMTs). oup.comnih.govresearchgate.netmdpi.com SMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of a sterol acceptor molecule. nih.govmdpi.com In plants, the C-24 alkylation typically occurs after the formation of cycloartenol. nih.govresearchgate.net The addition of one or two carbon atoms at C-24 involves either a single or double methylation, leading to 24-methyl or 24-ethyl sterols, respectively. nih.govresearchgate.netmdpi.com this compound, a C29 sterol with an ethyl group at C-24, is formed through two sequential methyl additions catalyzed by SMT enzymes. hmdb.canih.govresearchgate.net Different SMT enzymes (SMT1, SMT2) in plants can catalyze these distinct methylation steps. oup.comresearchgate.netmdpi.com

C-4 Demethylation Steps in Sterol Maturation

Following the initial cyclization and side-chain alkylation, further modifications to the sterol core structure occur, including the removal of methyl groups at the C-4 and C-14 positions. oup.comnih.govpreprints.org The removal of the two methyl groups at the C-4 position is a multi-step oxidative process catalyzed by a complex of enzymes. oup.comnih.govpreprints.orgcabidigitallibrary.orgresearchgate.net This complex typically involves a sterol C4 methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (βHSD), and a sterone ketoreductase (SR). oup.com In plants, there are distinct families of SMO enzymes (SMO1 and SMO2) that are involved in the sequential removal of the two C-4 methyl groups. oup.comnih.govpreprints.orgresearchgate.net This demethylation is essential for the maturation of the sterol molecule. oup.comnih.gov

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 528116 |

| Isopentenyl Diphosphate (IPP) | 1195 |

| Dimethylallyl Diphosphate (DMAPP) | 528109 |

| Acetyl-CoA | 444072 |

| Acetoacetyl-CoA | 643752 |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 643790 |

| Mevalonate | 10005 |

| Squalene | 5280443 |

| 2,3-Oxidosqualene | 644458 |

| Cycloartenol | 18338 |

| S-adenosyl-L-methionine (SAM) | 3475 |

Data Table: Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Name | Abbreviation | Role in Biosynthesis | Relevant Section |

| HMG-CoA Reductase | HMGCR | Catalyzes the reduction of HMG-CoA to mevalonate, a rate-limiting step. | 3.1.1 |

| Isopentenyl Pyrophosphate Isomerase | IPP Isomerase | Catalyzes the isomerization of IPP to DMAPP. | 3.1.2 |

| Squalene Synthase | SQS | Catalyzes the condensation of two FPP molecules to form squalene. | 3.1.2 |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | 3.2.1 |

| Cycloartenol Synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol in plants. | 3.2.1 |

| Sterol Methyltransferase | SMT | Catalyzes the alkylation (methylation) of the sterol side chain at C-24. | 3.2.2 |

| Sterol C4 Methyl Oxidase | SMO | Involved in the oxidative removal of methyl groups at the C-4 position. | 3.2.3 |

| 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase | βHSD | Involved in the removal of methyl groups at the C-4 position. | 3.2.3 |

| Sterone Ketoreductase | SR | Involved in the removal of methyl groups at the C-4 position. | 3.2.3 |

Δ-7 Sterol Reductase Activities

The presence of a Δ-7 double bond in this compound implies the involvement of enzymatic activities that establish or modify unsaturation at this position. While a dedicated "Δ-7 sterol reductase" directly producing this compound from a Δ-8 precursor is a plausible step within the broader phytosterol pathway, the literature often discusses enzymes involved in the reduction or isomerization of double bonds at various positions (e.g., Δ-8 to Δ-7 isomerization or Δ-7 reduction in other contexts).

In the context of general sterol biosynthesis, enzymes like Δ8-Δ7 isomerase are known to convert Δ-8 sterols to Δ-7 sterols. Reductase activities, such as those catalyzed by enzymes homologous to human DHCR24 (like plant DWF1), are involved in reducing double bonds, typically at the C-24(28) position in phytosterol synthesis. The formation of the Δ-7 bond in this compound is a key characteristic that distinguishes it from Δ-5 sterols like sitosterol (B1666911) and stigmasterol (B192456). This specific double bond is likely introduced or repositioned through the action of a Δ8-Δ7 isomerase or a similar enzyme acting on a precursor with a Δ-8 double bond, followed or preceded by other modifications to the steroid skeleton and side chain.

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, as part of the phytosterol pathway, is tightly regulated at the genetic and transcriptional levels. Key enzymes involved in the early and intermediate steps, such as oxidosqualene cyclase (OSC), sterol methyltransferases (SMTs), and enzymes involved in demethylation (like sterol 4alpha-methyl oxidase, SMO), are subject to complex regulatory mechanisms.

Gene Expression Analysis of Key Enzymes (e.g., OSC, SMT, SMO)

Studies on the genetic regulation of phytosterol biosynthesis have often focused on the expression levels of genes encoding key enzymes like OSC (specifically cycloartenol synthase, CAS, in plants), SMTs, and enzymes of the C-4 demethylation pathway. For instance, in Polygala tenuifolia, two CAS genes, PtCAS1 and PtCAS2, were identified, and their expression levels were analyzed in different tissues and in response to methyl jasmonate (MeJA) treatment.. Both PtCAS1 and PtCAS2 were shown to produce cycloartenol when functionally expressed in yeast.. Quantitative RT-PCR analysis revealed differential expression patterns, with PtCAS1 showing highest expression in flowers and PtCAS2 in roots.. MeJA treatment led to increased transcript levels for both genes..

Sterol methyltransferases (SMTs) are crucial for introducing alkyl groups at the C-24 position, leading to the diversity of phytosterols. Plants typically possess multiple SMT isoforms (e.g., SMT1, SMT2, SMT3) with varying substrate specificities, influencing the production of 24-methyl and 24-ethyl sterols fishersci.se. Studies in Glycine max (soybean) and Arabidopsis thaliana have investigated the expression of SMT2 genes, demonstrating their role in governing the pattern of phytosterol synthesis.. Overexpression of SMT genes has been shown to significantly increase the levels of end-product sterols like sitosterol, stigmasterol, and campesterol (B1663852)..

While specific gene expression data directly linking OSC, SMT, or SMO activity solely to this compound production is limited, their essential roles in the upstream and intermediate steps of phytosterol synthesis are well-established. The expression levels and activity of these enzymes collectively influence the metabolic flux through the pathway, impacting the levels of various phytosterols, including this compound.

Regulatory Elements and Transcription Factors Governing Phytosterol Synthesis

The transcriptional regulation of genes involved in phytosterol biosynthesis is mediated by specific regulatory elements in their promoter regions and the binding of transcription factors. Research in soybean has identified predicted cis elements and transcription factor binding sites in the promoters of SMT2 genes, suggesting complex regulatory networks controlling their expression..

Furthermore, sterol synthesis pathways can be co-regulated with other metabolic pathways, such as fatty acid biosynthesis. Studies in the oleaginous protist Schizochytrium sp. have revealed possible co-regulation between sterol and fatty acid synthesis, where inhibition of sterol synthesis can promote fatty acid accumulation. fishersci.seuni.lu. This highlights the interconnectedness of lipid metabolic pathways and the potential for shared regulatory mechanisms involving transcription factors and signaling molecules that respond to cellular lipid status.

Comparative Biosynthesis Across Organisms

Sterol biosynthesis pathways exhibit both conserved features and significant variations across different eukaryotic organisms, reflecting evolutionary divergence and adaptation.

Sterol Biosynthesis in Plants versus Fungi and Algae

A fundamental difference in sterol biosynthesis between plants, fungi, and animals lies in the initial cyclization of 2,3-oxidosqualene. Plants and green algae utilize cycloartenol synthase (CAS) to produce cycloartenol, characterized by a cyclopropane (B1198618) ring in the steroid core. fishersci.seguidetoimmunopharmacology.orgnih.govnih.gov. In contrast, fungi and animals employ lanosterol synthase (LAS) to generate lanosterol, which lacks this cyclopropane ring. fishersci.seguidetoimmunopharmacology.orgnih.govnih.gov.

Following this initial step, the downstream pathways diverge significantly, leading to the production of different end-product sterols. Plants synthesize a diverse mixture of phytosterols, with β-sitosterol, stigmasterol, and campesterol being the most abundant guidetoimmunopharmacology.orgnih.gov. Fungi primarily produce ergosterol (B1671047), while animals synthesize cholesterol guidetoimmunopharmacology.orgnih.govnih.gov. The presence of multiple SMT enzymes in plants allows for varying degrees of alkylation at the C-24 position, contributing to phytosterol diversity, whereas fungi and algae often have fewer SMT isoforms fishersci.se.

Chimeric Organization of Sterol Biosynthesis Pathways

Interestingly, some organisms, particularly certain algae, exhibit "chimeric" sterol biosynthesis pathways that combine features of pathways typically found in different kingdoms. For instance, the marine protist Schizochytrium sp. shows a chimeric organization with features of both algal and animal pathways, producing cholesterol, stigmasterol, lanosterol, and cycloartenol. fishersci.seuni.lu.

Another example is the diatom Phaeodactylum tricornutum, whose sterol biosynthesis pathway shows characteristics of both plant and fungal pathways. nih.gov. This diatom utilizes the cycloartenol pathway but also produces sterols typically associated with fungi. nih.gov. Similarly, the green alga Chlamydomonas reinhardtii synthesizes sterols via the cycloartenol intermediate (characteristic of plants) but produces ergosterol (a fungal sterol) as a predominant sterol. nih.gov. These chimeric pathways can involve enzymes with unusual substrate specificities or fused enzyme activities, reflecting complex evolutionary histories potentially involving endosymbiotic events and gene transfers. nih.gov. The red seaweed Laurencia dendroidea also appears to have a hybrid pathway, converting the phytosterol precursor cycloartenol into cholesterol..

These comparative studies highlight the evolutionary plasticity of sterol biosynthesis, where different organisms have evolved variations in enzymatic machinery and regulatory mechanisms to produce a range of sterols tailored to their specific cellular and physiological needs. This compound, as a Δ-7 phytosterol, represents one of the many structural variations arising from the plant-specific branch of this conserved yet diverse metabolic pathway.

Chemical Synthesis and Semisynthesis of Schottenol and Its Analogs

Total Chemical Synthesis Approaches

The total chemical synthesis of Schottenol and its analogs typically involves multi-step pathways starting from readily available sterol precursors. smolecule.com

Multi-Step Synthesis from Precursors (e.g., Stigmasterol)

A notable approach for synthesizing this compound involves using commercially available stigmasterol (B192456) as a starting material. nih.govafricaresearchconnects.com This synthesis can be achieved through a four-step reaction process. nih.govafricaresearchconnects.com Stigmasterol differs from this compound in the position and number of double bonds. Stigmasterol has double bonds at the C-5 and C-22 positions, while this compound has a double bond at the C-7 position and a saturated side chain. Therefore, the synthesis from stigmasterol requires selective modification of these double bonds and the introduction of the Δ7 unsaturation.

One reported method for synthesizing this compound from α-spinasterol, which is closely related to stigmasterol, involves hydrogenation over a platinum catalyst in ether. researchgate.net

Stereoselective and Regioselective Synthesis Strategies

Stereoselective and regioselective strategies are crucial in sterol synthesis to ensure the correct spatial arrangement of atoms and the formation of double bonds at desired positions. For example, in the synthesis of other sterols, methods for regioselective deuterium (B1214612) incorporation into the steroid system have been demonstrated. arkat-usa.org Stereoselective synthesis of C-24 and C-25 epimeric pairs of 24-ethylsterol derivatives has also been achieved using techniques like ester-enolate Claisen rearrangement. rsc.org The synthesis of sterols with abnormal internal configurations has also been explored, highlighting the importance of stereospecific approaches. acs.org

While specific details on the stereoselective and regioselective strategies solely for this compound synthesis from stigmasterol are not extensively detailed in the provided context, the general principles and methods developed for related sterols, such as controlled hydrogenation and reactions that control the position of double bonds and the stereochemistry of chiral centers, are applicable. For instance, selective hydrogenation of the side-chain Δ22-23 alkene in stigmasterol has been used to produce β-sitosterol, although this can lead to mixtures of products depending on the conditions. nih.govresearchgate.net Strategies involving the temporary masking of double bonds, such as epoxidation, have also been employed to achieve side-chain modifications in phytosterols (B1254722). nih.govresearchgate.net

Semisynthetic Routes to this compound Derivatives

Semisynthetic routes involve using naturally occurring sterols as starting materials and performing chemical modifications to obtain this compound derivatives or analogs.

Hydrogenation Reactions for Sterol Modification

Hydrogenation is a key reaction in the semisynthesis of sterol derivatives, primarily used to reduce double bonds. For example, this compound synthesis has been achieved via the hydrogenation of α-spinasterol over catalysts like platinum or Raney nickel. researchgate.net Selective hydrogenation of the side-chain double bond (Δ22-23) in stigmasterol is a method to obtain β-sitosterol, a saturated analog in the side chain. nih.govresearchgate.net However, achieving selective hydrogenation when multiple double bonds are present can be challenging and may lead to mixtures of products, including fully saturated stanols. arkat-usa.orgnih.govresearchgate.net Different catalysts, such as polymer fiber-supported Pd catalysts, have been investigated for the hydrogenation of plant sterol mixtures, showing high stereoselectivity in some cases. researchgate.netacs.org

Derivatization through Oxidation and Esterification

Oxidation and esterification are common reactions used to derivatize sterols, altering their chemical properties and biological activities. This compound can be oxidized to form various oxysterols. smolecule.com Oxidation of sterol molecules can occur through various pathways, including enzymatic reactions and autoxidation, particularly at high temperatures or in the presence of catalysts. nih.govacs.org For instance, oxidation of the C-3 alcohol to a ketone in cholesterol allows for hydrogen-deuterium exchange at C-2 and C-4. arkat-usa.org Regioselective oxidation of unsaturated steroids using catalysts like cobalt acetate (B1210297) has also been reported. researchgate.net

Esterification involves the reaction of the hydroxyl group of a sterol with a fatty acid or other carboxylic acid to form an ester. creative-proteomics.comacs.org this compound can react with fatty acids to form esters. smolecule.com Sterol esterification is an enzymatically regulated process in biological systems, crucial for sterol storage in lipid droplets. creative-proteomics.com Chemically, esterification of phytosterols with fatty acids can be catalyzed by acids or enzymes (lipases). mdpi.comrsc.org Chemical synthesis often involves high temperatures, which can lead to side reactions, while enzymatic synthesis offers milder conditions and higher selectivity. mdpi.com Novel methods for the direct esterification of stanols and sterols with fatty acids have been developed, aiming for high yields and purity. google.com

Design and Synthesis of Mechanistic Probes for Sterol Metabolism

Modified sterols are synthesized as mechanistic probes to study sterol metabolism and the function of enzymes involved in these pathways. These probes are designed to have specific structural alterations that allow researchers to track their metabolic fate or their interaction with specific enzymes. nih.gov For example, deuterium-labeled sterols are used as internal standards in analytical techniques like mass spectrometry and NMR spectroscopy to quantify sterols and study their metabolic transformations. arkat-usa.org Site-specific synthesis of deuterium-labeled sterols allows for the investigation of the stereochemistry of enzymatic reactions. arkat-usa.org

Novel fluorescent sterol analogs have been synthesized to enable live-cell imaging of cholesterol trafficking. These probes are designed to mimic the properties of natural sterols while possessing fluorescent tags. acs.org The synthesis of specifically substituted sterols, such as fluorinated or methoxylated derivatives, has been undertaken to dissect components of cholesterol metabolism and study the interaction of sterols with enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol 7α-hydroxylase. nih.gov These studies reveal the importance of specific structural features of the sterol molecule for enzyme interaction and metabolic processing. nih.gov The design and synthesis of alkylaminooxysterols as probes have also led to the identification of compounds with cell differentiating activities, highlighting the potential of synthetic sterol analogs as therapeutic leads. nih.gov

Advanced Analytical Methodologies for Schottenol Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Schottenol from other co-occurring lipids and compounds in plant extracts and biological samples. These techniques enable the purification and subsequent analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and quantification of various compounds, including phytosterols (B1254722) like this compound mdpi.comnih.gov. HPLC is particularly useful for purifying the unsaponifiable fraction of oils and fats, which contains sterols, to remove interfering compounds such as fatty acids, alcohols, tocopherols, and hydrocarbons, thereby improving the precision of quantification by subsequent techniques like Gas Chromatography (GC) mdpi.com.

While official methods have historically utilized Thin Layer Chromatography (TLC) for isolation, HPLC is now also proposed as an effective method mdpi.com. A supported liquid extraction (SLE) technique coupled with HPLC has been demonstrated for the rapid and accurate separation of compound families within the unsaponifiable matter of olive oils mdpi.com. This method offers advantages in terms of recovery of sterol fractions compared to traditional liquid-liquid extraction methods mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a preeminent tool for the analysis and profiling of sterols, including this compound, in various matrices researchgate.netfrontiersin.org. This technique separates volatile or semi-volatile compounds based on their boiling points and interaction with a stationary phase in the GC column, followed by detection and identification using a mass spectrometer.

GC-MS is widely used for the quantitative and qualitative analysis of phytosterols after extraction, isolation, and derivatization researchgate.net. Derivatization, often involving trimethylsilylation, improves the volatility and thermal stability of sterols, making them suitable for GC analysis nih.govresearchgate.net. GC-MS allows for the identification of specific sterol components and their potential degradation products researchgate.net.

GC-MS sterol profiling has been applied to characterize the sterol composition of various oils, including argan oil, where this compound and spinasterol are major components vub.ac.beresearchgate.net. This profiling can be used to assess the authenticity of oils and detect adulteration by comparing the sterol profile to established standards researchgate.net.

GC-MS methods have been developed for the simultaneous analysis of various sterols, including plant sterols like stigmasterol (B192456), sitosterol (B1666911), and campesterol (B1663852), alongside cholesterol precursors and oxysterols nih.gov. These methods often involve saponification of the sample to release free sterols, liquid-liquid extraction, and derivatization before GC-MS analysis nih.gov. The use of multiple reaction monitoring (MRM) mode in GC-MS can achieve high sensitivity with detection limits in the picogram per milliliter range for many compounds nih.gov.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide crucial information about the structure and functional groups of this compound, complementing the separation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including phytosterols like this compound researchgate.netrsc.org. NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR) researchgate.netresearchgate.net.

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC correlations, are used to assign signals to specific nuclei and determine the connectivity and spatial arrangement of atoms in the this compound molecule researchgate.net. This allows for the confirmation of the known structure or the elucidation of the structure of novel derivatives researchgate.netawi.de. ¹H NMR and ¹³C NMR data for this compound have been summarized and used for identification researchgate.net. NMR spectroscopy can also be used for the quantification of purified compounds by comparing the integrals of analyte signals with those of an internal or external standard awi.de.

Infrared (IR) and Mass Spectrometry (MS) for Confirmation and Fragmentation Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable techniques for the characterization and confirmation of this compound researchgate.net. IR spectroscopy provides information about the functional groups present in the molecule based on their vibrational modes researchgate.net. Characteristic infrared wavenumbers for this compound have been reported researchgate.net.

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern when ionized researchgate.net. This fragmentation pattern is unique to each molecule and can be used for identification by comparison with spectral databases or literature data researchgate.net. MS is often coupled with chromatographic techniques like GC-MS or LC-MS for the detection and identification of separated compounds researchgate.netnih.gov. Targeted analysis using electron impact mass spectrometry (EI-MS) has been used to identify sterols researchgate.net. MS data, including fragments and their intensities, are used to confirm the identity of this compound researchgate.net.

Advanced Detection and Imaging Techniques in Cellular Models

Research into the biological activities of this compound often involves studying its effects in cellular models. Advanced detection and imaging techniques are employed in this context, excluding those related to safety or clinical outcomes.

Studies investigating the effects of this compound on cellular processes utilize various techniques to assess cellular responses. For instance, the MTT test is a colorimetric assay used to evaluate cell viability and mitochondrial function in cellular models treated with compounds like this compound researchgate.netmdpi.com. This assay measures the reduction of a tetrazolium dye by metabolically active cells, providing an indication of cell proliferation and viability researchgate.netmdpi.com.

Other techniques used in cellular research involving this compound include the assessment of intracellular reactive oxygen species (ROS) accumulation using fluorescent probes like H₂DCFDA and DHE mdpi.com. These probes are oxidized by ROS, and their fluorescence intensity can be measured to quantify oxidative stress within cells mdpi.com. The Griess test is another method used to measure nitric oxide (NO) production in cell culture media, which is an indicator of inflammatory responses mdpi.com.

Molecular techniques such as quantitative polymerase chain reaction (qPCR) are employed to measure the expression levels of specific genes in cells treated with this compound mdpi.comnih.gov. This allows researchers to investigate the impact of this compound on the regulation of genes involved in various cellular pathways, such as those related to antioxidant activity, inflammation, and lipid metabolism mdpi.commdpi.com.

Fluorometric Assays for Reactive Oxygen Species (ROS) Measurement

Reactive Oxygen Species (ROS) are highly reactive molecules that play dual roles as signaling molecules and mediators of oxidative stress within biological systems. Fluorometric assays are common methods for detecting and quantifying intracellular ROS levels. These assays typically involve the use of fluorescent probes that react with specific ROS, producing a fluorescent signal proportional to the amount of ROS present. While oxidative stress is a key factor in various cellular processes and diseases, and some studies explore how oxidative stress is influenced by phytosterols like this compound and Spinasterol, specific detailed research findings utilizing fluorometric assays solely focused on measuring ROS levels in the context of this compound treatment were not prominently detailed in the consulted literature.

Assessment of Mitochondrial Membrane Potential

Mitochondrial membrane potential (MMP), the voltage difference across the inner mitochondrial membrane, is a critical indicator of mitochondrial health and cellular energy status. Changes in MMP can signify mitochondrial dysfunction, which is implicated in numerous pathological conditions. Assessment of MMP is frequently performed using fluorescent dyes that accumulate in mitochondria based on the membrane potential. Techniques such as the MTT test can also be used to evaluate mitochondrial function and cell viability, providing indirect insights into MMP.

Mechanistic Research on Schottenol S Biological Activities

Modulation of Cellular Bioenergetics and Homeostasis

Research indicates that Schottenol plays a role in modulating fundamental cellular processes related to energy production and maintaining cellular equilibrium.

Regulation of Peroxisomal Functions and Fatty Acid Oxidation

This compound, along with Spinasterol, has demonstrated protective effects against oxidative stress and inflammation, which can negatively impact peroxisomal functions and cellular homeostasis, particularly in microglial cells. github.iomdpi.comnih.govfrontiersin.org Research has shown that treatment with this compound and Spinasterol enhanced the activity of Acyl-CoA oxidase 1 (ACOX1) in wild-type BV-2 cells. github.iomdpi.comnih.govfrontiersin.org ACOX1 is a key enzyme involved in the peroxisomal beta-oxidation pathway, responsible for the initial steps in the breakdown of very long-chain fatty acids (VLCFAs). genecards.orgnih.govscielo.br These phytosterols (B1254722) also normalized the activity of catalase in both wild-type and Acox1-deficient microglial cells. github.iomdpi.comnih.govfrontiersin.org Catalase is a crucial peroxisomal antioxidant enzyme that decomposes hydrogen peroxide, helping to maintain cellular redox balance. nih.gov Peroxisomes are vital organelles involved in various metabolic functions, including the beta-oxidation of VLCFAs, which are subsequently transported to mitochondria for complete degradation. genecards.orgnih.gov LPS treatment has been shown to negatively impact both peroxisomal antioxidant capacity and the fatty acid oxidation pathway. github.ionih.govfrontiersin.org The ability of this compound to enhance ACOX1 activity and normalize catalase activity suggests its potential to support peroxisomal function and the efficient processing of fatty acids, contributing to cellular homeostasis.

Molecular Signaling Pathway Interactions

This compound has been found to interact with several key molecular signaling pathways, influencing gene expression related to lipid metabolism, inflammation, and oxidative stress responses.

Activation of Nuclear Receptors (e.g., Liver X Receptors (LXRs))

Studies indicate that this compound may act as an agonist for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a pivotal role in the transcriptional control of lipid metabolism. Research has shown that both this compound and Spinasterol can activate the gene expression of LXRα (NR1H3) and LXRβ (NR1H2), as well as their downstream target genes, ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govfigshare.com Notably, this compound exhibited a differential activation profile compared to Spinasterol specifically regarding the nuclear receptor LXRβ. figshare.com These findings suggest that this compound and Spinasterol can be considered as novel LXR agonists. figshare.com LXR activation is typically induced by elevated cellular cholesterol levels and leads to the regulation of genes involved in various aspects of cholesterol metabolism, including absorption, transport, efflux, excretion, and conversion to bile acids. LXRs function by forming obligate heterodimers with Retinoid X Receptors (RXRs) and binding to specific LXR response elements in the promoter regions of target genes to initiate transcription. idrblab.net

Gene Expression Regulation (e.g., Cholesterol Efflux Genes, Inflammatory Genes)

This compound's interaction with nuclear receptors, particularly LXRs, contributes to its ability to regulate gene expression. As an potential LXR agonist, this compound may promote the expression of genes involved in cholesterol efflux from cells, which could contribute to lowering cellular and potentially blood cholesterol levels. Specifically, this compound and Spinasterol have been shown to activate the gene expression of ABCA1 and ABCG1 nih.govfigshare.com, which are key transporters involved in cholesterol efflux wikipedia.orggenecards.orggenecards.org.

Beyond lipid metabolism, this compound also influences the expression of genes linked to inflammation. In LPS-activated microglial cells, co-treatment with this compound significantly attenuated the strong induction of pro-inflammatory cytokine mRNA levels, including Interleukin-1β (Il-1β) and Tumor Necrosis Factor-α (Tnf-α), as well as the expression of inducible Nitric Oxide Synthase (iNos) at both the gene and protein levels. github.ionih.govfrontiersin.orgoncotarget.com This suggests that this compound can modulate the inflammatory response by downregulating the expression of key pro-inflammatory mediators. Inflammation is known to antagonize the expression of lipid transporters like ABCA1, thereby impeding cholesterol efflux. researchgate.net LXR activation, which this compound appears to induce, is also known to downregulate the expression of inflammatory genes through a process called transrepression. genecards.org

The following table summarizes the observed effects of this compound on the mRNA expression of certain genes in LPS-activated BV-2 microglial cells:

| Gene | Effect of LPS Treatment | Effect of this compound + LPS Co-treatment | Source |

| Il-1β | Strong induction | Significantly attenuated induction | github.ionih.govfrontiersin.org |

| Tnf-α | Strong induction | Significantly attenuated induction | github.ionih.govfrontiersin.org |

| iNos | Strong induction | Significantly attenuated induction | github.ionih.govfrontiersin.org |

| ABCA1 | Not specified in context | Activated gene expression (via LXR) | nih.govfigshare.com |

| ABCG1 | Not specified in context | Activated gene expression (via LXR) | nih.govfigshare.com |

Influence on Oxidative Stress Response Pathways (e.g., Nrf2 Pathway)

This compound demonstrates protective effects against oxidative stress. github.io It can mitigate the production of reactive oxygen species (ROS) and pro-inflammatory mediators in activated microglial cells. this compound, along with Spinasterol, has been shown to protect against oxidative stress induced by peroxisomal deficiency and/or endotoxin (B1171834) exposure in BV-2 microglial cells, leading to reduced levels of ROS and nitric oxide (NO). mdpi.comnih.govfrontiersin.org

There is a suggested strong connection between this compound and Spinasterol and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Studies propose a direct effect of these phytosterols on the Nrf2 signaling pathway. The Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress frontiersin.orgnih.gov, playing a pivotal role in the coordinated expression of antioxidant and detoxifying enzymes. nih.gov Activation of the Nrf2 pathway, which components of Argan oil are known to induce, leads to increased expression of downstream target proteins such as NAD(P)H quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), and catalase. frontiersin.org Nrf2 activation involves its stabilization, accumulation, and translocation into the nucleus, where it heterodimerizes and binds to the antioxidant response element (ARE) to induce the transcription of cytoprotective genes. nih.govresearchgate.net Furthermore, Nrf2 plays an anti-inflammatory role, partly by inhibiting the NF-κB pathway and the expression of pro-inflammatory cytokines. researchgate.netnih.gov While direct studies specifically detailing this compound's interaction with the Nrf2 pathway are suggested to be limited , the observed antioxidant and protective effects against oxidative stress strongly imply an involvement with this critical cellular defense system.

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB Pathway)

Research indicates that this compound possesses anti-inflammatory properties, partly mediated through the modulation of key signaling pathways such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound has been shown to regulate the acetylation of NF-κB via the Toll-like receptor (TLR)/Myeloid differentiation factor 88 (MyD88)/NF-κB signaling pathway. wikipedia.org Studies using LPS-activated BV-2 microglial cells demonstrated that this compound attenuated the LPS-induced increase in inflammatory markers, including Il-1β gene expression. fishersci.fi Molecular docking studies have suggested that this compound exhibits a strong binding affinity for RELA, a component of the NF-κB complex. wikipedia.org Furthermore, research collectively indicates that this compound, along with Spinasterol, can attenuate inflammation through their effects on NF-κB pathways. researchgate.netnih.gov

Interaction with Enzymatic Systems

This compound's biological activities also involve interactions with various enzymatic systems within the cell, particularly those related to antioxidant defense and cholesterol metabolism.

Effects on Antioxidant Enzyme Activities (e.g., Catalase, Superoxide Dismutase)

This compound has demonstrated the ability to mitigate the production of reactive oxygen species (ROS). uni.lu In LPS-activated BV-2 cells, this compound significantly attenuated the accumulation of superoxide radicals. fishersci.fi Superoxide Dismutase (SOD) is an enzyme that catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen, while Catalase (CAT) hydrolyzes hydrogen peroxide into water and oxygen, representing crucial enzymatic antioxidant defenses. citeab.commpg.defishersci.at this compound has been observed to attenuate the activity, as well as the mRNA and protein expression, of catalase induced by LPS in BV-2 microglial cells. fishersci.fi

Modulation of Cholesterogenic Enzymes

This compound has been found to modulate the gene expression of nuclear receptors Liver X receptor alpha (LXRα) and Liver X receptor beta (LXRβ), which play a role in cholesterol metabolism. mims.comnih.gov Notably, this compound exhibited a differential activation profile with respect to the nuclear receptor LXRβ. mims.comnih.gov LXRα is known to upregulate the expression of genes like ABCG5 and ABCG8, which are involved in cholesterol efflux. uni.lu Phytosterols, including this compound, are understood to interfere with the intestinal absorption of cholesterol and may influence cholesterol metabolism in the liver. uni.lunih.gov While the precise mechanism by which phytosterols regulate key enzymes in cholesterol synthesis, such as HMGCR, remains to be fully elucidated, it is recognized that enzymes involved in cholesterogenesis share evolutionary origins with phytosterol biosynthetic enzymes, with some acting reciprocally in both metabolic pathways. uni.luebi.ac.uk Enzymes within the cholesterol synthesis pathway include HMGCR, SQLE, DHCR24, and CYP51A1. nih.gov

Investigation of Membrane Dynamics and Lipid Bilayer Organization

As a phytosterol, this compound's structural similarity to cholesterol suggests a potential influence on the dynamics and organization of biological membranes.

Phytosterol Incorporation into Biological Membranes

Phytosterols are integral natural components of plant cell membranes. uni.luresearchgate.net When consumed, phytosterols can be incorporated into mixed micelles in the intestine, where they can compete with and replace cholesterol, thereby reducing cholesterol absorption. uni.lu Similar to cholesterol, phytosterols are taken up by enterocytes through the NPC1L1 receptor. uni.lu Within plant cells, phytosterols are capable of interacting with specific phospholipids, contributing to the formation of segregated membrane components. fishersci.ca

Influence on Membrane Fluidity and Stability

Phytosterols have been shown to impact the mitochondrial membrane potential. mims.comnih.govresearchgate.netsci-hub.se Cholesterol, a structurally related sterol, is a critical component of eukaryotic plasma membranes, where it regulates membrane fluidity and stability by inserting into the phospholipid bilayer. The rigid ring structure of cholesterol disrupts the tight packing of fatty acid chains, preventing solidification at lower temperatures and restraining excessive movement at higher temperatures, thus exerting a bidirectional effect on membrane fluidity. Given their structural similarities, phytosterols like this compound are expected to influence membrane properties. uni.lufishersci.ca Comparative studies have indicated that while related phytosterols such as Spinasterol and Stigmasterol (B192456) influence membrane ordering and permeability, their effects may differ in magnitude compared to cholesterol, particularly at higher concentrations. fishersci.ca Phytosterols may also contribute to the protection against mitochondrial damage by increasing mitochondrial membrane potential. researchgate.net

Immunomodulatory Mechanisms in Cellular Models

Studies utilizing murine microglial BV-2 cell lines, both wild-type and those deficient in Acyl-CoA oxidase 1 (Acox1), have provided insights into this compound's impact on cellular inflammation and oxidative stress. Microglial cells play a central role in neuroinflammation, and their dysfunction is implicated in various neurological disorders. researchgate.net

Detailed Research Findings:

In cellular models stimulated with lipopolysaccharide (LPS), a common inducer of inflammation, this compound demonstrated anti-inflammatory effects. Treatment with this compound significantly reduced the LPS-induced production of nitric oxide (NO) in both wild-type and Acox1-deficient BV-2 cells. mdpi.com NO is a key signaling molecule involved in inflammatory processes.

Furthermore, this compound was shown to attenuate the increased mRNA expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in LPS-stimulated microglial cells. mdpi.com The induction of inducible nitric oxide synthase (iNos) gene and protein expression, also stimulated by LPS, was similarly attenuated by this compound treatment. mdpi.com

Conversely, this compound treatment increased the mRNA expression of the anti-inflammatory cytokine interleukin-4 (IL-4) in wild-type BV-2 cells. mdpi.com While LPS typically reduces IL-4 mRNA levels, co-treatment with this compound partially rescued these levels in both wild-type and Acox1-deficient cell lines. mdpi.com

Beyond its effects on cytokine production, this compound also influenced oxidative stress markers in cellular models. Co-treatment with this compound resulted in a significant decrease in intracellular reactive oxygen species (ROS) production induced by LPS in activated microglial cells. researchgate.net ROS are involved in cell signaling and can contribute to inflammation.

The mechanisms underlying this compound's immunomodulatory effects in these cellular models are thought to involve the modulation of key signaling pathways. Phytosterols, including this compound, may modulate nuclear receptors such as Liver X Receptors (LXRs), which are considered integrators of metabolic and inflammatory signaling. mdpi.com Additionally, the anti-inflammatory and antioxidant effects of phytosterols are suggested to be linked to the regulation of pathways such as Nrf-2 and NF-κB. researchgate.netresearchgate.net While direct evidence specifically for this compound's effect on the Nrf2 signaling pathway is limited, studies on murine microglial BV2 cells suggest a strong connection. researchgate.netresearchgate.net

This compound, along with Spinasterol, has also been shown to protect against oxidative stress generated by peroxisomal deficiency and/or endotoxin exposure in BV-2 microglial cells, contributing to the stabilization of catalase activity and protein expression while reducing ROS and NO levels. researchgate.net

Cell viability studies using the MTT test in BV-2 microglial cells indicated that this compound had no cytotoxic effect at concentrations up to 5 µM. researchgate.net However, at higher concentrations (20 µM) and longer incubation times (48 hours), a decrease in cell viability was observed. mdpi.com

Data tables:

| Cellular Model | Stimulus | This compound Concentration | Effect on NO Production | Effect on TNF-α mRNA | Effect on IL-1β mRNA | Effect on IL-4 mRNA | Effect on iNos mRNA | Effect on Intracellular ROS |

| Wild-type BV-2 Microglial Cells | LPS | 1 µM, 2.5 µM | Significantly Reduced | Attenuated Increase | Attenuated Increase | Increased (alone), Partially Rescued (with LPS) | Attenuated Increase | Decreased |

| Acox1-deficient BV-2 Microglial Cells | LPS | 1 µM, 2.5 µM | Significantly Reduced | Attenuated Increase | Attenuated Increase | Partially Rescued (with LPS) | Attenuated Increase | Decreased |

Note: Data is based on reported findings and indicates the observed trends and significance levels where specified in the source material. Specific percentage changes or absolute values are not consistently available across all parameters in the provided snippets for precise numerical table population.

Advanced Computational and Theoretical Chemistry Studies on Schottenol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the three-dimensional structure, flexibility, and dynamic behavior of molecules and their complexes over time. ebsco.comwikipedia.org These methods are particularly valuable for understanding how Schottenol might interact with biological macromolecules.

Prediction of Protein-Ligand Binding Affinity and Interactions

Computational methods, including molecular docking and more advanced free energy calculations, are employed to predict the binding affinity between a ligand, such as this compound, and a target protein. nih.govnih.govarxiv.orgresearchgate.net These predictions are based on evaluating the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that form between the two molecules in a complex. nih.gov Studies have utilized molecular docking to assess the potential interactions of this compound with various protein targets. For instance, molecular docking results have indicated favorable binding affinities for this compound with specific protein targets, sometimes showing comparable or better affinity than known reference molecules. lmaleidykla.ltlmaleidykla.lt For example, in one study investigating potential bioacaricide activity, molecular docking results suggested that this compound formed complexes with favorable, low energy levels with proteins 7AU6 (cytochrome c oxidase) and 1EEA (acetylcholinesterase). lmaleidykla.ltlmaleidykla.lt Another study involving Cucurbita pepo compounds identified this compound as forming stable contacts with the protein NR1H3 during molecular dynamics simulations, indicating potential interactions relevant to hepatoprotective effects. japsonline.com

Ligand Docking Studies with Relevant Biological Targets

Ligand docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein or other biological target. nih.govnih.govrasayanjournal.co.in This method explores various possible binding poses of the ligand within the binding site of the target and scores them based on their predicted binding affinity. nih.gov Studies on this compound have employed molecular docking to investigate its potential interactions with a range of biological targets. These studies aim to identify potential therapeutic targets or to understand the molecular basis of observed biological activities. For instance, docking studies have explored this compound's interactions with proteins implicated in conditions such as liver cirrhosis and as potential bioacaricides. lmaleidykla.ltlmaleidykla.ltjapsonline.com The results of these docking studies provide theoretical insights into how this compound might bind to these targets and inform further experimental investigations. mdpi.com

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. qulacs.orgrsc.orgaspbs.comrsc.org These calculations provide a detailed understanding of the distribution of electrons within a molecule, which is fundamental to its chemical behavior.

Electron Density Distribution Analysis

Electron density analysis is a key application of quantum chemical calculations. isct.ac.jpcore.ac.ukrsc.orgnih.gov The electron density, a physical observable, describes the probability of finding an electron at any given point in space within a molecule. isct.ac.jpnih.gov Analyzing the topology of the electron density can reveal information about chemical bonds, atomic charges, and potential reactive sites within the molecule. isct.ac.jprsc.orgnih.gov While specific detailed research findings on the electron density distribution analysis of this compound were not extensively available in the provided search results, the principles of this method are broadly applicable to understanding the electronic structure and properties of organic molecules like steroids. Computational methods allow for the effective evaluation of electron charge density and related properties. core.ac.uk

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a concept within quantum chemistry that simplifies the understanding of chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting molecules. taylorandfrancis.comnumberanalytics.comlibretexts.orgwikipedia.orgyoutube.com The energy and spatial distribution of the HOMO (electron-donating) and LUMO (electron-accepting) are crucial in predicting how a molecule will react. taylorandfrancis.comnumberanalytics.comlibretexts.orgyoutube.com A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com While direct applications of FMO theory specifically to this compound were not detailed in the search results, this theoretical framework could be applied to analyze this compound's potential reaction pathways and its propensity to act as a nucleophile or electrophile based on the characteristics of its frontier orbitals. numberanalytics.comlibretexts.orgyoutube.com Computational chemistry outputs provide information on molecular orbitals, enabling the identification and analysis of HOMO and LUMO. youtube.com

In Silico Pathway Elucidation and Network Analysis

In silico pathway elucidation and network analysis involve using computational tools and algorithms to map and understand the biochemical pathways in which a compound like this compound might be involved and how it interacts within broader biological networks. This can include predicting metabolic transformations, identifying potential enzymes that act on this compound, and analyzing its impact on metabolic fluxes and signaling cascades. These methods leverage existing biological databases, genomic information, and biochemical reaction data to build predictive models.

Metabolic Flux Analysis Incorporating this compound Pathways

For this compound, MFA could be used to:

Predict its potential metabolic breakdown pathways and the relative fluxes through different branches.

Assess the impact of this compound or its metabolites on central carbon metabolism or other lipid pathways.

Identify potential bottlenecks or regulatory points in pathways connected to this compound metabolism.

Estimate the theoretical yield of this compound or its derivatives in a biological system if biosynthesis pathways were being studied.

Data generated from such analyses would typically include estimated flux values for relevant reactions, presented in a metabolic map or as a table of fluxes. For example, a table might show the predicted flux distribution through different enzymatic steps in a hypothetical this compound degradation pathway within a specific cell type. While specific published in silico MFA data for this compound pathways were not found in the immediate search results, the methodology is well-established for analyzing the metabolism of various compounds. nih.govfrontiersin.orgnih.govnsf.gov

Example Data Representation (Illustrative - not based on specific this compound data from search results):

| Reaction ID | Enzyme | Predicted Flux (mmol/gDW/hr) | Associated Pathway |

| Rxn_001 | Enzyme A | 0.5 ± 0.1 | This compound Metabolism |

| Rxn_002 | Enzyme B | 0.3 ± 0.05 | This compound Metabolism |

| Rxn_003 | Enzyme C | 0.2 ± 0.03 | This compound Metabolism |

| Rxn_004 | Enzyme D | 1.2 ± 0.2 | Connected Pathway |

Note: In a research publication, such data would ideally be presented in an interactive table format, allowing users to sort, filter, and visualize the flux values within the metabolic network model.

Systems Biology Approaches to this compound's Biological Role

Systems biology aims to understand biological systems as integrated networks of interacting components. Applying systems biology approaches to this compound involves analyzing its potential interactions with various cellular components, including proteins, lipids, and other metabolites, and how these interactions collectively contribute to its biological effects.

In silico systems biology studies on this compound could involve:

Network Reconstruction: Building comprehensive models of the biological networks (e.g., metabolic, protein-protein interaction, signaling) relevant to this compound's known or predicted activities.

Pathway Enrichment Analysis: Identifying biological pathways that are statistically enriched with genes or proteins potentially affected by this compound.

Molecular Docking and Simulation: Predicting how this compound interacts with specific target proteins, such as receptors or enzymes, at a molecular level.

Dynamic Modeling: Developing mathematical models to simulate the temporal dynamics of biological responses to this compound exposure.

Research findings from these approaches could include predicted binding affinities to target proteins, identification of key nodes in biological networks influenced by this compound, or simulations showing how this compound might modulate signaling pathways. For instance, if this compound is hypothesized to interact with a specific receptor, docking studies could predict the binding mode and affinity, providing hypotheses for experimental validation. smolecule.comafricaresearchconnects.com Systems biology approaches can integrate data from various sources, including transcriptomics and proteomics, to provide a holistic view of this compound's impact on cellular function. frontiersin.org While direct, detailed in silico systems biology studies specifically focused on this compound were not extensively detailed in the immediate search results, the application of these methods is standard practice for understanding the biological roles of bioactive compounds. frontiersin.org

Example Research Finding Representation (Illustrative):

Analysis of predicted protein interactions suggests this compound may interact with proteins involved in cholesterol transport and mitochondrial function, consistent with experimental observations of its effects on mitochondrial activity. smolecule.comafricaresearchconnects.com Further network analysis indicates that these interactions could influence downstream signaling cascades related to cellular energy metabolism.

Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues for Schottenol

Discovery of Novel Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of Schottenol in its diverse natural sources remains a key area for future research. While the synthesis of this compound from precursors like stigmasterol (B192456) has been demonstrated in laboratory settings researchgate.netafricaresearchconnects.comnih.gov, the specific enzymes and regulatory mechanisms governing its de novo biosynthesis in plants, fungi, and other organisms are not fully characterized. Future studies should focus on identifying the genes encoding the enzymes involved in the late stages of this compound biosynthesis, particularly those responsible for the Δ7 double bond formation and the specific stereochemistry at C24. Comparative genomics and transcriptomics of high-Schottenol-producing organisms could help pinpoint candidate genes. Investigating potential variations in biosynthetic pathways across different species could also reveal novel enzymes with unique catalytic properties.

Engineering Microorganisms for Sustainable this compound Production

Given the potential biological activities of this compound researchgate.netresearchgate.netmdpi.com, developing sustainable and scalable production methods is crucial. Metabolic engineering of microorganisms presents a promising avenue researchgate.netnih.govsciepublish.commdpi.comsciepublish.com. Future research should aim to engineer microbial cell factories, such as Escherichia coli or yeast, to produce this compound efficiently. This would involve introducing and optimizing the expression of the newly discovered or characterized biosynthetic genes from natural producers into a microbial host. Challenges include optimizing enzyme activity and pathway flux within the heterologous host, ensuring proper protein folding and localization, and minimizing the production of unwanted byproducts. Synthetic biology tools can be employed to design and fine-tune these artificial biosynthetic pathways sciepublish.com. Utilizing renewable feedstocks for microbial fermentation would further enhance the sustainability of this production method sciepublish.comsciepublish.com.

Development of Advanced Analytical Platforms for In Situ Analysis

Accurate and sensitive detection and quantification of this compound in complex biological and environmental matrices are essential for understanding its distribution, metabolism, and biological roles nih.govmdpi.com. While techniques like HPLC, GC, and SFC coupled with MS are currently used mdpi.com, there is a need for more advanced analytical platforms. Future research should focus on developing in situ analytical methods that allow for real-time monitoring of this compound levels in living cells, tissues, or even environmental samples. This could involve the development of fluorescent probes or biosensors specific for this compound. Miniaturized and portable analytical systems could also facilitate on-site analysis utas.edu.au. Furthermore, enhancing the sensitivity and specificity of existing MS-based methods, perhaps through novel ionization techniques or fragmentation strategies, would improve the ability to study this compound at low concentrations and in complex mixtures.

Deeper Elucidation of Epigenetic and Post-Translational Regulatory Mechanisms

The biosynthesis and activity of this compound are likely subject to intricate cellular regulation. Future research should investigate the epigenetic modifications (such as DNA methylation and histone modifications) that might influence the expression of genes involved in this compound biosynthesis institut-curie.orgresearchgate.netfrontiersin.orgmdpi.com. Additionally, exploring post-translational modifications (PTMs) of the enzymes in the biosynthetic pathway could reveal mechanisms that regulate their activity, stability, or localization jensenlab.orgcsic.esmdpi.comjpt.comfrontiersin.org. Understanding these regulatory layers will provide insights into how this compound production is controlled in response to developmental cues or environmental changes. Techniques like ChIP-seq and proteomics could be employed to identify relevant epigenetic marks and PTMs.

Exploration of this compound's Role in Inter-Kingdom Chemical Signaling

This compound is found in organisms across different kingdoms, including plants, fungi, and potentially associated microorganisms mdpi.comvub.ac.beresearchgate.netresearchgate.netnih.gov. This raises the possibility that this compound might play a role in inter-kingdom chemical signaling nih.govfrontiersin.orgsciencepublishinggroup.comnih.govfrontiersin.org. Future research could investigate whether this compound produced by one organism can influence the behavior or physiology of another organism in its environment. This could involve studying the effects of exogenous this compound on microbial communities associated with plants or fungi, or examining how the presence of certain microorganisms affects this compound production in plants. Identifying potential receptors for this compound in other organisms would be a key step in confirming a signaling role.

Novel Mechanistic Investigations in Complex Biological Systems

While some biological activities of this compound have been explored, such as its effects on mitochondrial activity and modulation of nuclear receptors like LXRα and LXRβ in microglial cells researchgate.netresearchgate.netafricaresearchconnects.comnih.govnih.govosti.gov, the underlying molecular mechanisms in more complex biological systems are still being elucidated. Future research should focus on detailed mechanistic investigations using advanced cellular and in vivo models. This could involve studying how this compound interacts with specific proteins or lipids, its impact on cellular signaling pathways beyond those already identified, and its effects in relevant disease models. For instance, further exploring its influence on neuroinflammation and oxidative stress, as suggested by studies in microglial cells researchgate.netmdpi.com, could reveal therapeutic potential. Investigating its role in the context of the whole organism and its interaction with other biological molecules will be crucial for a comprehensive understanding of its functions.

Q & A

Q. What validated analytical methods are recommended for quantifying Schottenol in plant-derived matrices?

this compound quantification requires chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key steps include:

- Sample preparation : Lipid extraction using Soxhlet or Folch methods, followed by saponification to isolate sterols .

- Column selection : Use polar capillary columns (e.g., DB-5MS for GC) or C18 reverse-phase columns for HPLC to resolve this compound from co-eluting sterols like spinasterol .

- Validation : Include recovery tests (spiked samples), precision assessments (intra-day/inter-day CV <10%), and limit of detection (LOD) calculations. Report numerical data to one significant digit beyond instrumental precision (e.g., 78.3% β-sitosterol ±0.5%) .

Q. How stable is this compound under varying storage and processing conditions?

Accelerated aging studies (e.g., 12 weeks at 40°C/75% relative humidity) show no significant degradation of this compound in argan oil, with β-sitosterol content remaining >78% . For long-term stability:

Q. What are the primary natural sources of this compound, and how do their sterol profiles differ?

this compound is predominantly found in argan oil (up to 24% of total sterols), alongside spinasterol and stigmasta-8,22-diene. Unlike cactus seed oil (rich in β-sitosterol and Δ7-avenasterol), argan oil lacks stigmasterol but contains unique Δ7-sterols . For comparative studies:

- Sampling : Collect ≥3 batches per source to account for geographical variability.

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-source differences .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity (e.g., anticancer vs. pro-inflammatory effects) be systematically resolved?

Address discrepancies through:

- Study design audit : Compare dose ranges (e.g., 10–100 µM in vitro), cell models (primary vs. immortalized lines), and exposure durations .

- Confounding variables : Control for oxidation products (e.g., 7-ketosterols) via HPLC purification .

- Meta-analysis : Apply random-effects models to aggregate data, assessing heterogeneity via I² statistics (>50% indicates significant variation) .

Q. What experimental design principles apply when investigating this compound’s synergy with other phytosterols?

Use factorial designs to test interactions:

- Variables : this compound concentration (low/high), co-sterols (e.g., spinasterol), and biological endpoints (e.g., apoptosis markers).

- Randomization : Assign treatment groups using block randomization to minimize bias .

- Power analysis : Calculate sample size (e.g., G*Power software) to detect ≥20% effect size with 80% power .

Q. How should researchers approach conflicting data on this compound’s metabolic bioavailability?

- Methodological rigor : Compare isotopic tracer methods (e.g., ¹⁴C-Schottenol) vs. mass spectrometry-based assays, noting detection limits .

- Causal inference : Distinguish correlation from causation using Mendelian randomization or controlled feeding trials .

- Data transparency : Share raw pharmacokinetic curves (time vs. plasma concentration) in open-access repositories .

Methodological Best Practices

- Literature reviews : Use Google Scholar sorted by citation count to prioritize high-impact studies; avoid sources lacking sterol-specific methodologies (e.g., ) .